molecular formula C21H21NO3 B2953291 6-hydroxy-7-phenyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one CAS No. 859141-72-3

6-hydroxy-7-phenyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B2953291
CAS No.: 859141-72-3
M. Wt: 335.403
InChI Key: UBFUFMRKRXNGPA-UHFFFAOYSA-N
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Description

6-hydroxy-7-phenyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic chromen-2-one (coumarin) derivative of significant interest in medicinal chemistry and biological research. While specific data on this exact compound is limited, its structure is closely related to documented analogs that exhibit a range of bioactive properties, suggesting its potential value as a key intermediate or investigative tool . Compounds within this structural family are frequently investigated for their potential to interact with enzymes like acetylcholinesterase (AChE), which is a key target in neurodegenerative disease research . The presence of a phenolic hydroxyl group often contributes to antioxidant activity through free radical scavenging, while the incorporation of a piperidine moiety is a common strategy in drug discovery to modulate the molecule's lipophilicity and biological interactions . The core chromen-2-one structure is known to participate in various chemical reactions, including oxidation of the hydroxyl group, reduction of the lactone ring, and esterification, offering multiple pathways for further chemical diversification . As a building block, this compound can be utilized in the synthesis of more complex molecular architectures for screening and development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-hydroxy-7-phenyl-4-(piperidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c23-19-12-18-16(14-22-9-5-2-6-10-22)11-21(24)25-20(18)13-17(19)15-7-3-1-4-8-15/h1,3-4,7-8,11-13,23H,2,5-6,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFUFMRKRXNGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-7-phenyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One possible synthetic route could be:

    Starting Material: The synthesis may begin with a chromen-2-one derivative.

    Hydroxylation: Introduction of the hydroxyl group at the 6th position.

    Phenylation: Addition of the phenyl group at the 7th position.

    Piperidinylmethylation: Introduction of the piperidin-1-ylmethyl group at the 4th position.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-7-phenyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group or the piperidin-1-ylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-hydroxy-7-phenyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Influence on biochemical pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogues and their substituent configurations:

Compound Name Substituents Molecular Weight Key Biological Activity/Notes Reference
6-Hydroxy-7-phenyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one 4: Piperidin-1-ylmethyl; 6: OH; 7: Phenyl 335.39* Hypothesized to modulate enzyme/receptor activity via π-stacking and hydrogen bonding. N/A
6-Hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one 4: 2-Methylpiperidinylmethyl; 6: OH; 7: Methyl 287.36 Structural analogue with reduced steric bulk at position 7; no explicit activity reported.
6-Chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one 3,4: Methyl; 6: Cl; 7: OH; 8: Piperidin-1-ylmethyl 321.80 Potential interactions with enzymes (e.g., dTDP-4-dehydrorhamnose 3,5-epimerase).
7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one 4: Methyl; 7: OH; 8: Piperidin-1-ylmethyl 289.35 Synthesized via Mannich reaction; highlights regioselectivity in substituent placement.
6,8-Dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one 3: 3-Methoxyphenyl; 6,8: Cl 325.17 MARK4 inhibitor (IC₅₀ = 7.8 µM); demonstrates substituent-driven kinase selectivity.
6-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one 4: Methyl; 6: OH; 7: Methoxy 222.23 Methoxy group increases steric hindrance; used in enzyme inhibition studies.

*Calculated based on molecular formula.

Key Research Findings

  • Enzyme Inhibition : 6,8-Dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one inhibits MARK4 (IC₅₀ = 7.8 µM), highlighting the importance of halogen and aryl substituents in kinase binding .
  • UROD Interactions: Coumarins with 2H-chromen-2-one cores form stable interactions with uroporphyrinogen decarboxylase (UROD) via hydrogen bonds and π-cation interactions, suggesting a template for inhibitor design .

Biological Activity

6-Hydroxy-7-phenyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one, a synthetic organic compound belonging to the chromen-2-one derivative class, exhibits diverse biological activities that suggest potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a hydroxy group, a phenyl group, and a piperidinylmethyl moiety, which contribute to its pharmacological properties. The IUPAC name for this compound is 6-hydroxy-7-phenyl-4-(piperidin-1-ylmethyl)chromen-2-one.

PropertyValue
Molecular FormulaC21H21NO3
Molecular Weight335.40 g/mol
CAS Number859141-72-3

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

Enzyme Interaction:
The compound may inhibit specific enzymes, contributing to its pharmacological effects. For example, it has been studied for its inhibitory action on human acetylcholinesterase (hAChE), an enzyme critical in neurotransmission.

Receptor Binding:
It can bind to various receptors, modulating their activity and influencing numerous biological pathways.

Anticholinesterase Activity

Research has shown that the compound exhibits significant inhibition of hAChE. In a study evaluating several derivatives, it was found that compounds similar in structure demonstrated varying degrees of inhibition:

CompoundIC50 (μM)
6-Hydroxy Derivative1.52 ± 0.66
Other Analogues2.80 ± 0.69
Reference Compound10.9

This suggests that structural modifications can enhance or diminish the inhibitory potency against hAChE.

Neuroprotective Effects

The compound's neuroprotective properties have been highlighted in studies focusing on its potential to mitigate neurodegenerative diseases like Alzheimer's. Its ability to inhibit hAChE is crucial for increasing acetylcholine levels in the brain, which can improve cognitive function.

Antioxidant Activity

In vitro studies have indicated that derivatives of chromen-2-one compounds possess antioxidant properties, which may contribute to their therapeutic potential against oxidative stress-related conditions.

Case Study: Inhibition of hAChE

In a comparative analysis involving various coumarin derivatives, the compound was evaluated for its hAChE inhibitory activity. The results indicated that structural variations significantly influenced the activity:

  • Study Design: Various derivatives were synthesized and tested for hAChE inhibition.
  • Results: The most potent derivative showed an IC50 value of 1.52 μM, indicating strong inhibition compared to other tested compounds.

Research on Molecular Dynamics

Molecular dynamics simulations have provided insights into the binding interactions between the compound and hAChE. These studies help elucidate the structural basis for its inhibitory effects and guide further optimization of analogues for enhanced activity.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 6-hydroxy-7-phenyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one?

  • Methodology : A Mannich reaction is typically employed. Dissolve 4-methyl-7-hydroxycoumarin (20.0 mmol) in ethanol (50 mL), add piperidine (20.0 mmol) and 40% formaldehyde (2.0 mL). Reflux for 6 hours, evaporate the solvent under reduced pressure, and crystallize the residue from acetone. Yield optimization (~62%) requires precise stoichiometry and controlled cooling .
  • Note : Variations in substituents (e.g., phenyl vs. methyl groups) may require adjusting reaction time or solvent polarity.

Q. Which spectroscopic techniques are critical for confirming the structure of this coumarin derivative?

  • FT-IR : Peaks at ~1722 cm⁻¹ (C=O stretch) and ~2600 cm⁻¹ (O-H of phenol) confirm the chromen-2-one backbone and hydroxyl group .
  • ¹H NMR : Key signals include δ ~4.05 ppm (CH₂ bridge between coumarin and piperidine) and aromatic protons at δ 6.77–7.46 ppm. Piperidine protons appear as a multiplet at δ 1.37–1.96 ppm .
  • Mass Spectrometry : GC-MS or HRMS validates molecular weight and fragmentation patterns .

Q. How can purity be assessed during synthesis?

  • Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Recrystallization from acetone improves purity (>95%) . Melting point analysis (e.g., 169–170°C for related compounds) provides additional confirmation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. For example, monoclinic space group C2/c with Z = 8 is common for similar coumarins. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···O hydrogen bonds) .
  • Data Interpretation : Compare experimental bond lengths/angles with Density Functional Theory (DFT) calculations to validate accuracy .

Q. What computational approaches predict the stability and electronic properties of this compound?

  • HOMO-LUMO Analysis : Calculate energy gaps (e.g., 0.1562–0.3352 eV using B3LYP/6-31G*) to correlate with chemical stability. Lower gaps indicate higher reactivity .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetone or ethanol) to optimize solubility for biological assays .

Q. How to evaluate its antiproliferative activity against cancer cells?

  • MTT Assay : Treat HeLa cells with 10–100 µM of the compound for 48 hours. Measure IC₅₀ values (concentration inhibiting 50% proliferation) using spectrophotometry at 570 nm.
  • Structure-Activity Relationship (SAR) : Compare activity of o-dihydroxy derivatives (e.g., 67.5% inhibition in HeLa cells) vs. m-substituted analogs. Piperidine/pyrrolidine substitutions enhance activity .

Q. How to address contradictions in biological activity data across studies?

  • Statistical Validation : Use ANOVA to assess significance of IC₅₀ differences. Cross-validate with orthogonal assays (e.g., apoptosis markers like caspase-3 activation).
  • Crystallographic Correlation : Link bioactivity to structural features (e.g., hydrogen-bonding networks or planarity of the coumarin ring) .

Q. What strategies optimize inhibitory activity against enzymes like MAO-B or AChE?

  • Multi-Target Design : Synthesize conjugates with morpholine or piperidine ethers (e.g., BPR10: IC₅₀ = 0.372 µM for MAO-B). Adjust substituent positions to balance steric and electronic effects .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and Ki values .

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